molecular formula C15H16O2 B1676900 Nabumetone CAS No. 42924-53-8

Nabumetone

Cat. No.: B1676900
CAS No.: 42924-53-8
M. Wt: 228.29 g/mol
InChI Key: BLXXJMDCKKHMKV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Nabumetone is a non-acidic non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .

Mode of Action

This compound itself is a pro-drug, which means it is inactive until metabolized. It is metabolized in the liver to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) . 6-MNA inhibits the COX enzymes, preferentially blocking COX-2 activity . This inhibition results in decreased formation of prostaglandin precursors, thereby reducing inflammation and pain .

Biochemical Pathways

The major metabolic pathways of this compound include O-demethylation , reduction of the ketone to an alcohol, and an oxidative cleavage of the side-chain to yield acetic acid derivatives . The active metabolite, 6-MNA, is a potent inhibitor of the COX enzymes, which are involved in the synthesis of prostaglandins .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract, and food, milk, and aluminum antacids can increase the rate of absorption . It undergoes extensive first-pass metabolism in the liver to form 6-MNA . The metabolite 6-MNA binds extensively to plasma albumin, and substantial concentrations are attained in synovial fluid, which is the proposed site of action in chronic inflammatory arthropathies .

Result of Action

The inhibition of COX enzymes by 6-MNA leads to a decrease in the formation of prostaglandin precursors. This results in reduced inflammation and pain, making this compound effective for symptomatic relief in conditions like osteoarthritis and rheumatoid arthritis . It has also been shown to have a dose-related effect on platelet aggregation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food, milk, and aluminum antacids can increase the rate of this compound absorption . Additionally, the drug’s efficacy can be affected by the patient’s health status. For example, renal failure significantly reduces 6-MNA elimination, and elderly patients with osteoarthritis demonstrate decreased elimination and increased plasma concentrations of this compound .

Biochemical Analysis

Biochemical Properties

Nabumetone exerts its pharmacological effects via the metabolite 6-methoxy-2-naphthylacetic acid (6-MNA) . Following absorption, this compound undergoes extensive first-pass metabolism to form 6-MNA, which is a potent inhibitor of preferentially cyclo-oxygenase (COX)-2 .

Cellular Effects

This compound, through its metabolite 6-MNA, has a dose-related effect on platelet aggregation . It has no effect on bleeding time in clinical studies . Furthermore, several short-term studies have shown little to no effect on renal function .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of COX-2 via its metabolite 6-MNA . This inhibition reduces the synthesis of prostaglandins, thereby reducing pain and inflammation .

Temporal Effects in Laboratory Settings

This compound is stable and does not degrade significantly over time .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways . The three major metabolic pathways of this compound are O-demethylation, reduction of the ketone to an alcohol, and an oxidative cleavage of the side-chain occurs to yield acetic acid derivatives .

Transport and Distribution

This compound is absorbed in the small intestine and converted in the liver into the pharmacologically active 6-MNA . It is then distributed throughout the body via the bloodstream .

Subcellular Localization

Given that it is metabolized in the liver, it is likely that it is localized to the liver cells .

Chemical Reactions Analysis

Types of Reactions

Nabumetone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the metabolism of this compound is 6-methoxy-2-naphthylacetic acid, which is responsible for its therapeutic effects .

Scientific Research Applications

Nabumetone has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Nabumetone is often compared with other NSAIDs such as naproxen and ibuprofen. Unlike these acidic NSAIDs, this compound is non-acidic, which may result in fewer gastrointestinal side effects . Additionally, this compound’s selective inhibition of COX-2 makes it unique among NSAIDs, as it may offer a better safety profile in terms of gastrointestinal and renal toxicity .

Similar Compounds

This compound’s unique properties and selective COX-2 inhibition make it a valuable option for patients requiring long-term NSAID therapy with a potentially lower risk of adverse effects.

Properties

IUPAC Name

4-(6-methoxynaphthalen-2-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXXJMDCKKHMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045472
Record name Nabumetone
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Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Nabumetone
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Solubility

Practically insoluble, 1.93e-03 g/L
Record name Nabumetone
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Mechanism of Action

Nabumetone's active metabolite, 6-MNA, is an inhibitor of both COX-1 and COX-2 although it exhibits some COX-2 selectivity. Inhibition of COX-1 and COX-2 reduces conversion of arachidonic acid to PGs and thromboxane (TXA2). This reduction in prostanoid production is the common mechanism that mediates the effects of nambutone. PGE2 is the primary PG involved in modulation of nociception. It mediates peripheral sensitization through a variety of effects. PGE2 activates the Gq-coupled EP1 receptor leading to increased activity of the inositol trisphosphate/phospholipase C pathway. Activation of this pathway releases intracellular stores of calcium which directly reduces action potential threshold and activates protein kinase C (PKC) which contributes to several indirect mechanisms. PGE2 also activates the EP4 receptor, coupled to Gs, which activates the adenylyl cyclase/protein kinase A (AC/PKA) signaling pathway. PKA and PKC both contribute to the potentiation of transient receptor potential cation channel subfamily V member 1 (TRPV1) potentiation, which increases sensitivity to heat stimuli. They also activate tetrodotoxin-resistant sodium channels and inhibit inward potassium currents. PKA further contributes to the activation of the P2X3 purine receptor and sensitization of T-type calcium channels. The activation and sensitization of depolarizing ion channels and inhibition of inward potassium currents serve to reduce the intensity of stimulus necessary to generate action potentials in nociceptive sensory afferents. PGE2 act via EP3 to increase sensitivity to bradykinin and via EP2 to further increase heat sensitivity. Central sensitization occurs in the dorsal horn of the spinal cord and is mediated by the EP2 receptor which couples to Gs. Pre-synaptically, this receptor increases the release of pro-nociceptive neurotransmitters glutamate, CGRP, and substance P. Post-synaptically it increases the activity of AMPA and NMDA receptors and produces inhibition of inhibitory glycinergic neurons. Together these lead to a reduced threshold of activating, allowing low intensity stimuli to generate pain signals. PGI2 is known to play a role via its Gs-coupled IP receptor although the magnitude of its contribution varies. It has been proposed to be of greater importance in painful inflammatory conditions such as arthritis. By limiting sensitization, both peripheral and central, via these pathways NSAIDs can effectively reduce inflammatory pain. PGI2 and PGE2 contribute to acute inflammation via their IP and EP2 receptors. Similarly to β adrenergic receptors these are Gs-coupled and mediate vasodilation through the AC/PKA pathway. PGE2 also contributes by increasing leukocyte adhesion to the endothelium and attracts the cells to the site of injury. PGD2 plays a role in the activation of endothelial cell release of cytokines through its DP1 receptor. PGI2 and PGE2 modulate T-helper cell activation and differentiation through IP, EP2, and EP4 receptors which is believed to be an important activity in the pathology of arthritic conditions. By limiting the production of these PGs at the site of injury, NSAIDs can reduce inflammation. PGE2 can cross the blood-brain barrier and act on excitatory Gq EP3 receptors on thermoregulatory neurons in the hypothalamus. This activation triggers an increase in heat-generation and a reduction in heat-loss to produce a fever. NSAIDs prevent the generation of PGE2 thereby reducing the activity of these neurons. The adverse effects of NSAIDs stem from the protective and regulatory roles of prostanoids which have been well-characterized. PGI2 and PGE2 regulate blood flow to the kidney by similar mechanisms to the vasodilation they produce in inflammation. Prevention of this regulation by NSAIDs produces vasoconstriction which limits renal function by reducing blood flow and the hydrostatic pressure which drives filtration. PGE2 also regulates gastric protection via EP3 receptors which are, in this location, coupled to Gi which inhibits the AC/PKA pathway. This reduces the secretion of protons by H+/K+ ATPase in parietal cells and increases the secretion of mucus and HCO3- by superficial endothelial cells. Disruption of this protective action by NSAIDs lead to ulceration of the gastric mucosa. Lastly, disruption of PGI2, which opposes platelet aggregation, generation by COX-2 selective agents leads to an imbalance with TXA2 generated by COX-1, which promotes aggregation of platelets, leading to increased risk of thrombosis. Since nabumetone is somewhat COX-2 selective it is thought to promote this imbalance and increase thrombotic risk.
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CAS No.

42924-53-8
Record name Nabumetone
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Record name 4-(6-methoxy-2-naphthyl)-2-butanone
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Melting Point

78-82
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Synthesis routes and methods I

Procedure details

4-(6-Methoxy-2-naphthyl)-3-butene-2-one (32 g) in ethyl acetate (500 ml) was shaken at room temperature over 10% Pd/C (3 g) under atmospheric pressure hydrogen until no further uptake of hydrogen occurred to yield 4-(6-methoxy-2-naphthyl)butan-2-one (22.5 g), mp. 78.5° C.
Quantity
32 g
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3 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

48 Grams (0.150 moles) of 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one, 6.1 g of sodium acetate hydrate containing 32.4% of water, equivalent to 0.050 moles of sodium acetate, 4 g of a 50% suspension in water of 10% palladium on carbon, equivalent to 0.0019 moles of palladium, and 500 ml of methanol are put in a hydrogenator. The hydrogenator is washed with nitrogen in order to eliminate the oxygen and then hydrogen is introduced at the pressure of 2 atmospheres. The temperature of reaction is kept at 40° C. for a period of time of 6 hours, then the hydrogen is let off, the hydrogenator is washed with nitrogen and the reaction mixture is filtered to eliminate the catalyst. The solution is brought to pH 6 with a 5% aqueous solution of sodium hydroxide and concentrated under vacuum. The oily residue is dissolved into 130 ml of isopropanol and 30 ml of N,N-dimethylformamide and the solution is added with 45 ml of water and 17.6 g of sodium bisulfite obtaining a suspension that is stirred for one hour at 60° C., then is cooled to 5° C. and is filtered. The obtained solid is washed with 75 ml of methanol, suspended in 200 ml of a 5% aqueous solution of sodium hydroxide and kept under stirring at room temperature for three hours. The suspension is then filtered, the solid is washed with water until neutrality and dried in oven under vacuum obtaining 18 g of product with a yield equal to 52.8%.
Name
4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one
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0.15 mol
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500 mL
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6.1 g
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0.05 mol
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suspension
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Synthesis routes and methods IV

Procedure details

49.44 Grams (0.154 moles) of 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one, 12.24 g (0.149 moles) of anhydrous sodium acetate, 4 g of a 50% suspension in water of 5% palladium on carbon, equivalent to 0.00094 moles of palladium and 400 ml of isopropanol are put into a hydrogenator. The hydrogenator is washed with nitrogen in order to eliminate the oxygen and then hydrogen is introduced at the pressure of 2.5 atmospheres. For a period of time of 9 hours the temperature of reaction is kept at 50° C., then the hydrogen is let off, the hydrogenator is washed with nitrogen and the reaction mixture is filtered in order to eliminate the catalyst. The solution is concentrated to 130 ml, diluted with 45 ml of water, heated to 60° C. and added with 18.2 g of sodium metabisulfite. The reaction mixture is kept for one hour at 60° C. and then is cooled to 0° C. The so obtained suspension is kept at 0° C. for two hours and then is filtered; the solid is washed with 60 ml of isopropanol cooled to 0° C. and then is suspended in a mixture made by 70 ml of a 10% aqueous solution of sodium hydroxide and 270 ml of toluene. The reaction mixture is stirred for one hour and half at room temperature, then is heated at 60° C. and the layers are separated. The organic phase is washed with 60 ml of water and is concentrated under vacuum at 60° C. until an oil is obtained which solidifies by cooling. The solid is dissolved at 60° C. in 40 ml of isopropanol and the resulting solution is cooled to 0° C. in two hours. The obtained suspension is kept for one hour at this temperature, filtered, washed with 10 ml of cold isopropanol and dried in oven under vacuum until constant weight. 26.3 Grams of nabumetone are obtained with a yield equal to 74.8%.
Name
4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one
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0.154 mol
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12.24 g
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0.00094 mol
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400 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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